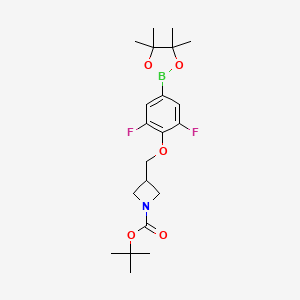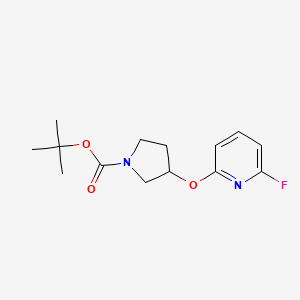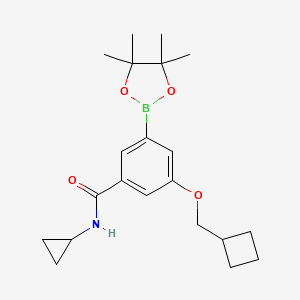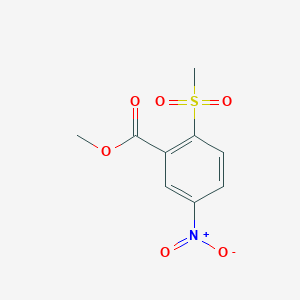
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methylsulfonyl group and a nitro group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by sulfonylation. The nitration process introduces the nitro group at the desired position on the benzene ring. This is usually achieved by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and sulfonylation processes to ensure consistent product quality and yield. Additionally, industrial methods may involve the use of alternative solvents and catalysts to enhance reaction efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: Methyl 2-(Methylsulfonyl)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-(Methylsulfonyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(Methylsulfonyl)-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target molecules. Additionally, the methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with specific amino acid residues in proteins .
類似化合物との比較
Similar Compounds
Methyl 2-(Methylsulfonyl)benzoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Methyl 2-(Nitro)benzoate: Lacks the methylsulfonyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in research and industry .
特性
分子式 |
C9H9NO6S |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
methyl 2-methylsulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(10(12)13)3-4-8(7)17(2,14)15/h3-5H,1-2H3 |
InChIキー |
DCIBLIIGRNUSAA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


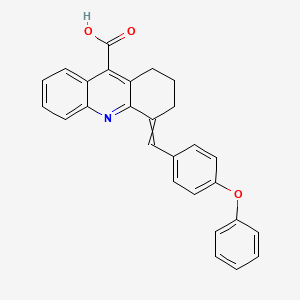
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
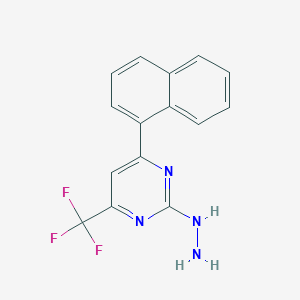

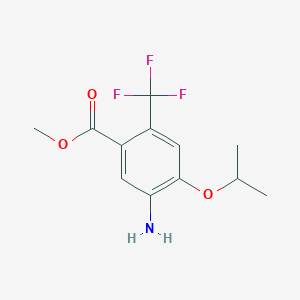
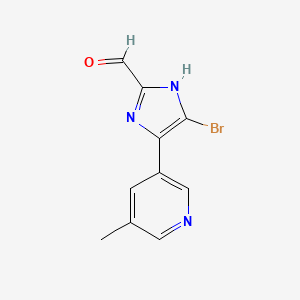
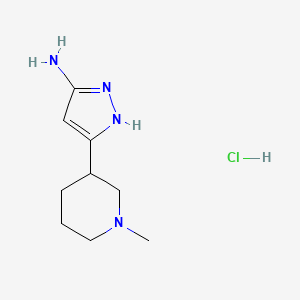
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
